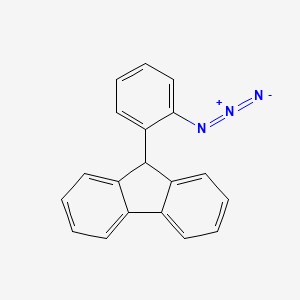
9-(2-Azidophenyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2-Azidophenyl)-9H-fluorene: is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azido group (-N₃)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Azidophenyl)-9H-fluorene typically involves the introduction of the azido group to a fluorene derivative. One common method is the diazotization of 2-aminofluorene followed by the substitution with sodium azide. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the successful formation of the azido group .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the explosive nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions:
Cycloaddition Reactions: 9-(2-Azidophenyl)-9H-fluorene can undergo cycloaddition reactions with alkenes and alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reagents such as triphenylphosphine in the Staudinger reaction.
Thermal Decomposition: Upon heating, the azido group can decompose to form a nitrene, which can further react to form various products depending on the reaction conditions.
Common Reagents and Conditions:
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Reduction: Triphenylphosphine is commonly used in the Staudinger reaction.
Thermal Decomposition: Controlled heating is required to safely decompose the azido group.
Major Products:
- Various nitrene-derived products from thermal decomposition .
Triazoles: from cycloaddition reactions.
Amines: from reduction reactions.
Applications De Recherche Scientifique
Chemistry: 9-(2-Azidophenyl)-9H-fluorene is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of heterocycles and other nitrogen-containing compounds .
Biology and Medicine: In biological research, azides are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems without interfering with natural biological processes .
Industry: In materials science, azides are used in the development of polymers and other advanced materials. The ability to introduce azido groups into polymers can lead to materials with unique properties, such as improved thermal stability and reactivity .
Mécanisme D'action
The primary mechanism by which 9-(2-Azidophenyl)-9H-fluorene exerts its effects is through the formation of reactive intermediates such as nitrenes. These intermediates can insert into various chemical bonds, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Phenyl Azide: Similar in structure but lacks the fluorene moiety.
2-Azidophenylmethanol: Contains an azido group but has different reactivity due to the presence of a hydroxyl group.
2-Azidobenzenecarbaldehyde: Another azide with different functional groups affecting its reactivity.
Uniqueness: 9-(2-Azidophenyl)-9H-fluorene is unique due to the presence of both the azido group and the fluorene moiety. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propriétés
Numéro CAS |
74357-30-5 |
|---|---|
Formule moléculaire |
C19H13N3 |
Poids moléculaire |
283.3 g/mol |
Nom IUPAC |
9-(2-azidophenyl)-9H-fluorene |
InChI |
InChI=1S/C19H13N3/c20-22-21-18-12-6-5-11-17(18)19-15-9-3-1-7-13(15)14-8-2-4-10-16(14)19/h1-12,19H |
Clé InChI |
UESASOPHRURZJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C4=CC=CC=C4N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


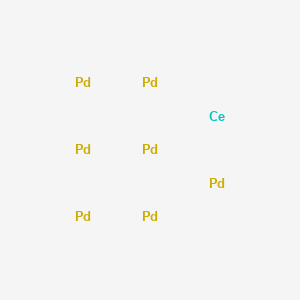
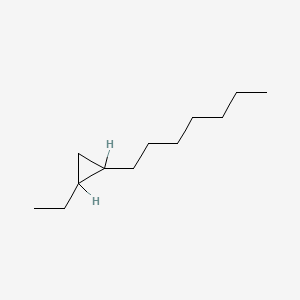

![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
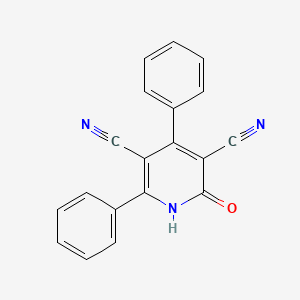
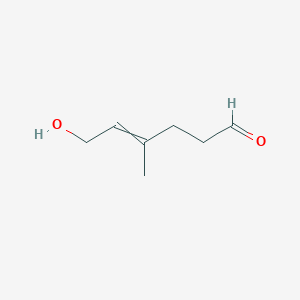
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

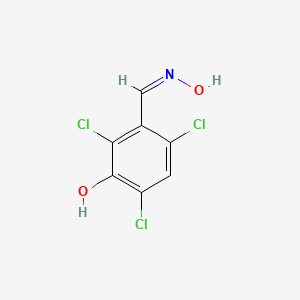
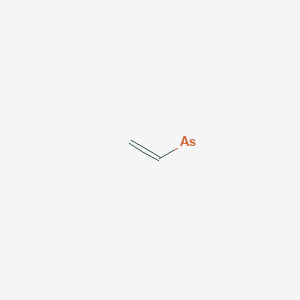

![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)


